4-Bromo-1H-indol-5-amine
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Overview
Description
4-Bromo-1H-indol-5-amine, also known as 5-Amino-4-bromo-1H-indole, is a compound with the molecular weight of 211.06 . It is a white to yellow solid at room temperature . This compound has been used in research and development .
Molecular Structure Analysis
Indole derivatives, including 4-Bromo-1H-indol-5-amine, are aromatic compounds that contain a benzenoid nucleus and have 10 π-electrons . This makes them aromatic in nature, similar to the benzene ring .Chemical Reactions Analysis
Indole syntheses almost universally involve annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . The regiochemistry is usually as shown, except where R3 is an electron-withdrawing group, in which case a 4-substituted indole is the main product .Physical And Chemical Properties Analysis
4-Bromo-1H-indol-5-amine is a white to yellow solid at room temperature . It has a molecular weight of 211.06 .Scientific Research Applications
Room-Temperature Palladium-Catalyzed Amination
A study describes the palladium-catalyzed amination of aryl bromides, including 4-Bromo-1H-indol-5-amine, at room temperature, showcasing its utility in forming C-N bonds which are crucial in organic synthesis and pharmaceuticals (Hartwig et al., 1999).
Antimicrobial Activity
Another research effort focused on the synthesis and antimicrobial activity evaluation of new 3-substituted indole derivatives starting from indole-3-carboxaldehydes, indicating the potential of 4-Bromo-1H-indol-5-amine derivatives in creating bioactive compounds (Salman et al., 2015).
Amino Acid Promoted CuI-catalyzed C-N Bond Formation
Research demonstrates the efficacy of amino acid-promoted CuI-catalyzed coupling reactions between aryl halides and amines, highlighting a method for functionalizing 4-Bromo-1H-indol-5-amine under mild conditions (Zhang et al., 2005).
Regioselective C(sp2)-H Functionalization
A study details a method for the regioselective C(sp2)-H dual functionalization of indoles, including the bromo-amination of 4-Bromo-1H-indol-5-amine, showcasing advancements in indole chemistry and synthesis flexibility (Moriyama et al., 2015).
Functionalized, Water-soluble BODIPY Derivatives
Research on the formation of water-soluble BODIPY derivatives includes the functionalization with 4-Bromo-1H-indol-5-amine, demonstrating applications in creating highly fluorescent probes for biological imaging (Li et al., 2008).
Future Directions
Indole derivatives, including 4-Bromo-1H-indol-5-amine, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc., which have created interest among researchers to synthesize a variety of indole derivatives .
properties
IUPAC Name |
4-bromo-1H-indol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4,11H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHSDPBTUKCMCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1H-indol-5-amine |
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